(+)-Calanolide A (NSC 650886) is a naturally occurring coumarin derivative first isolated from the latex of Calophyllum lanigerum, a tropical rainforest tree found in Malaysia. [] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has gained significant attention due to its potent and specific activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. [, ] (+)-Calanolide A exhibits a distinct antiviral profile, showing enhanced activity against drug-resistant HIV-1 isolates, including those bearing the Y181C mutation, a common mutation associated with NNRTI resistance. [, ] Notably, it retains activity against HIV-1 isolates with dual Y181C and K103N mutations, which are highly resistant to most approved NNRTIs. [, ] Moreover, research suggests (+)-Calanolide A may also be effective against Mycobacterium tuberculosis strains, including those resistant to standard antitubercular drugs. []
Several methods for the total synthesis of (+)-Calanolide A have been reported. [, , , ] Key steps in these syntheses include:
(+)-Calanolide A acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. [, , ] It binds to a hydrophobic pocket adjacent to the polymerase active site of the enzyme, inducing conformational changes that interfere with the catalytic activity. [, ] Kinetic analyses revealed a mixed-type inhibition, suggesting that (+)-Calanolide A affects both the Km for the natural substrate dTTP and the Vmax of the enzyme. [, ] This mechanism distinguishes (+)-Calanolide A from other NNRTIs, which typically display noncompetitive inhibition. [, ]
(+)-Calanolide A has been primarily investigated for its potential as an anti-HIV agent. [, , ] Its unique antiviral activity against drug-resistant HIV-1 isolates, including those with the Y181C and K103N mutations, makes it a promising candidate for combination therapy. [, ] Recent studies have also explored its efficacy against Mycobacterium tuberculosis. [, ] This dual activity highlights the potential of (+)-Calanolide A as a lead compound for the development of novel anti-infective agents.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0